3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to form Schiff bases with aldehydes and ketones, which can be useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propane-1-ol: A simpler analog with a hydroxyl group instead of the hydrazide and naphthalene moieties.
3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide lies in its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-12-15(13(2)22-21-12)8-10-19(25)23-20-11-17-16-6-4-3-5-14(16)7-9-18(17)24/h3-7,9,11,24H,8,10H2,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
MJVJCMUCKNZSTR-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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